Benzyl (1-methylpiperidin-4-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-(1-methylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-9-7-13(8-10-16)15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
InChI Key |
JZWANIMWNGQFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl 1 Methylpiperidin 4 Yl Carbamate and Analogous Carbamic Acid Esters
Phosgene-Free and Green Chemistry Approaches to Carbamate (B1207046) Synthesis
The drive to replace highly toxic phosgene (B1210022) and its derivatives has led to the exploration of alternative carbonyl sources and reaction pathways that align with the principles of green chemistry. oup.comresearchgate.net These methods aim to reduce hazardous by-products, improve atom economy, and utilize renewable or abundant feedstocks. tandfonline.comtandfonline.com
Direct Carbon Dioxide Fixation with Amines and Alcohols
Utilizing carbon dioxide (CO2) as a C1 building block is a highly attractive green alternative for carbamate synthesis due to its abundance, non-toxicity, and renewable nature. oup.comnih.gov The reaction involves the coupling of an amine, an alcohol, and CO2. rsc.org The process typically begins with the rapid reaction between CO2 and an amine to form a carbamic acid or a carbamate salt intermediate. nih.govnih.gov The primary challenge lies in the subsequent dehydration or alkylation step to form the stable carbamate ester, which is an equilibrium-limited reaction. psu.edu
Several strategies have been developed to overcome this limitation. One approach involves a three-component coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate, which facilitates the reaction under mild conditions. google.comorganic-chemistry.org Another effective method employs basic catalysts to promote the direct synthesis from amines, alcohols, and CO2, even without the need for dehydrating agents. rsc.org For instance, cesium carbonate has demonstrated high activity in converting various amines with alcohols under moderate CO2 pressure (2.5 MPa). psu.edu The use of strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also efficiently capture CO2 and accelerate the formation of carbamates from amines and alkyl halides in continuous flow systems. acs.orgrsc.org
Recent research has also focused on using regenerable reagents to drive the reaction. For example, the combination of tetramethoxysilane (B109134) (Si(OMe)4) as a dehydrating agent and DBU as both a CO2 capture agent and catalyst enables the direct conversion of CO2 into carbamates. organic-chemistry.org These methods provide a halogen-free pathway to valuable carbamates, starting from readily available materials. rsc.org
Utilisation of Ureas and Organic Carbonates
The metathesis or transfunctionalization reaction between ureas and organic carbonates presents a 100% atom-efficient, phosgene-free route to carbamates. tandfonline.comresearchgate.net This approach is particularly green as both substituted ureas and organic carbonates can be derived from carbon dioxide. tandfonline.com The reaction typically involves heating a substituted urea (B33335) with an organic carbonate in the presence of a catalyst.
A variety of catalysts have been found to be effective for this transformation. Heterogeneous catalysts like lanthana supported on silica (B1680970) (La2O3/SiO2) have been used to synthesize a range of carbamates from both aliphatic and aromatic ureas with dimethyl carbonate (DMC) in excellent yields (76–95%) without any solvent. tandfonline.comionike.com Other catalysts, such as di-n-butyltin oxide (DBTO), have also been employed, with studies indicating that the basicity of the reacting urea plays a crucial role in the catalytic activity. researchgate.net Zirconium(IV) catalysts, in conjunction with additives like 2-hydroxypyridine, have been developed for the synthesis of carbamates from dialkyl carbonates and amines. acs.org
The scope of this methodology is broad, accommodating various functional groups. The reaction conditions and yields for several carbamates synthesized using a La2O3/SiO2 catalyst are summarized below.
| Entry | Urea Derivative | Carbonate | Yield (%) | Time (h) |
|---|---|---|---|---|
| 1 | Dicyclohexyl urea | Dimethyl carbonate | 92 | 8 |
| 2 | Di-n-butyl urea | Dimethyl carbonate | 95 | 6 |
| 3 | Di-iso-propyl urea | Dimethyl carbonate | 93 | 6 |
| 4 | N,N'-diphenylurea | Dimethyl carbonate | 82 | 12 |
| 5 | N,N'-di-p-tolylurea | Dimethyl carbonate | 84 | 12 |
| 6 | N,N'-diphenylurea | Diethyl carbonate | 75 | 14 |
Table adapted from research on the practical synthesis of carbamates from ureas and organic carbonates. tandfonline.comtandfonline.com
Electrochemical-Mediated CO2 Fixation
Electrochemical methods offer a novel and sustainable approach to carbamate synthesis by using electricity to drive the fixation of CO2. rsc.org This technique can often be performed at ambient temperature and pressure, avoiding the need for high-energy inputs. google.com An electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides has been developed, providing an environmentally friendly and efficient method for synthesizing new carbamate compounds. rsc.org
Another approach involves the selective cathodic reduction of CO2 in a CO2-saturated ionic liquid containing an amine. organic-chemistry.org The resulting carbamate anion is then alkylated to produce the final product. This method is considered safe and environmentally friendly. organic-chemistry.org More recently, an electrochemical cation-swing process has been demonstrated to reversibly modulate CO2 loading on liquid amine sorbents. nih.gov This process utilizes a reversible carbamic acid-to-carbamate conversion driven by the electrochemical swinging of cation concentrations in the electrolyte. nih.gov
Catalytic Approaches in Carbamate Formation
Catalysis is central to the development of efficient and selective amidation and carbamoylation reactions. Transition metals, in particular, have been instrumental in creating new pathways for C-N bond formation under mild conditions.
Palladium-Catalyzed Synthesis Pathways
Palladium catalysis has emerged as a powerful tool for the synthesis of N-aryl carbamates. organic-chemistry.orgnih.govmit.edu One prominent method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) (NaOCN). nih.govthieme-connect.com In this one-pot process, an aryl isocyanate intermediate is generated in situ and subsequently trapped by an alcohol to furnish the desired carbamate. nih.gov
This methodology is notable for its broad substrate scope and functional group tolerance. organic-chemistry.org The use of aryl triflates as electrophiles expands the scope to include sterically hindered substrates and allows for the use of reactive nucleophiles like benzyl (B1604629) alcohol. organic-chemistry.orgmit.edu The reaction accommodates a wide range of primary, secondary, and sterically hindered alcohols, as well as phenols. organic-chemistry.org This makes it a versatile route for accessing important carbamate protecting groups and precursors to polyurethane materials. mit.edumit.edu
| Aryl Halide/Triflate | Alcohol | Yield (%) |
|---|---|---|
| 4-Chlorotoluene | Benzyl alcohol | 86 |
| 4-Trifluoromethoxyphenyl triflate | Benzyl alcohol | 90 |
| 1-Chloro-4-methoxybenzene | Ethanol | 85 |
| 4-Chlorobenzonitrile | Isopropanol | 94 |
| 2-Chloropyridine | tert-Butanol | 75 |
| 3-Chloropyridine | Benzyl alcohol | 70 |
Table summarizing yields from the palladium-catalyzed synthesis of various N-aryl carbamates. organic-chemistry.orgthieme-connect.com
Transition Metal Catalysis for Amidation Reactions
Beyond palladium, other transition metals are effective catalysts for amidation reactions relevant to carbamate synthesis. rsc.org For example, cobalt(III) catalysis has been used for the selective C-H alkylation and amidation of substrates containing a carbamate directing group. acs.org This approach enables the late-stage functionalization of complex molecules. acs.org
Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates also provide a mild route to carbamates. organic-chemistry.org Nickel catalysis, often combined with photoredox catalysis, enables the direct carbamoylation of (hetero)aryl bromides at ambient temperature. researchgate.net This radical cross-coupling approach is tolerant of sensitive functional groups. researchgate.net Furthermore, iridium-catalyzed C-H amidation of arenes using sulfonyl azides has been reported with the O-carbamate group acting as an effective director. acs.org These varied catalytic systems highlight the versatility of transition metals in forging C-N bonds and accessing diverse carbamate structures. rsc.org
Photoredox Catalysis for N-Arylation
Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable strategy for forging carbon-nitrogen bonds, offering a mild alternative to traditional transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net This approach is particularly effective for the N-arylation of carbamates, including benzyl and Boc-protected amines, with various aryl and heteroaryl electrophiles. acs.orgnih.gov
The methodology commonly employs a dual catalytic system, combining a photocatalyst, such as an iridium complex [e.g., Ir(ppy)₂(bpy)PF₆], with a nickel(II) co-catalyst (e.g., NiCl₂·glyme). acs.orgorganic-chemistry.org The reaction proceeds at room temperature under irradiation with visible light, typically from blue LEDs. acs.orgorganic-chemistry.org This process provides a robust and user-friendly route to a wide array of N-aryl carbamates with high efficiency and excellent functional group tolerance. acs.orgorganic-chemistry.org The advantages over conventional palladium-catalyzed Buchwald-Hartwig aminations include milder conditions and often lower costs. acs.orgnih.gov
The general mechanism is believed to involve the photocatalyst absorbing light and reaching an excited state. organic-chemistry.org This excited-state photocatalyst can then engage in an energy or electron transfer process that facilitates the catalytic cycle of the nickel co-catalyst. acs.orgnih.gov A plausible pathway involves the reduction of Ni(II) to a more reactive Ni(0) species by the excited photocatalyst. organic-chemistry.org This Ni(0) complex then undergoes oxidative addition with the aryl halide. Subsequent ligand exchange with the carbamate nucleophile, followed by reductive elimination, yields the N-arylated carbamate product and regenerates the active nickel catalyst. organic-chemistry.org Control experiments confirm that both the light and the nickel catalyst are essential for the transformation to occur. acs.orgorganic-chemistry.org
The scope of this reaction is broad, accommodating electron-rich, electron-neutral, and electron-deficient aryl bromides, as well as various heteroaryl halides, delivering products in good to excellent yields. acs.org
Table 1: Examples of Photoredox N-Arylation of Carbamates
| Carbamate | Aryl Halide | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl carbamate | 3-Bromobenzonitrile | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 93 | acs.org |
| Benzyl carbamate | 4-Bromobenzotrifluoride | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 94 | acs.org |
| Boc-amine | 1-Bromo-4-methoxybenzene | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 85 | acs.org |
| Benzyl carbamate | 6-Bromonicotinonitrile | Ir(ppy)₂(dtbbpy)PF₆ / NiCl₂·glyme | 74 | acs.org |
Strategic Amination and Derivatization Routes
The synthesis of piperidine-containing carbamates like Benzyl (1-methylpiperidin-4-yl)carbamate can be achieved directly from corresponding piperidine (B6355638) precursors. A common strategy involves the reaction of an amino-piperidine derivative with a suitable chloroformate. For instance, (R)-8-(3-aminopiperidin-1-yl) derivatives can be reacted with compounds like chloroformic acid-1-(isobutyl acyloxy) ethyl ester in an anhydrous inert solvent such as N,N-dimethylformamide (DMF), in the presence of a base like triethylamine, to yield the desired carbamate ester. google.com
Another general approach is the reaction of a piperidine amine with benzyl chloroformate. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz) protecting group onto an amine, effectively forming a benzyl carbamate. The synthesis of 1-benzylpiperidine-4-yl [1,1'-biphenyl]-2-yl carbamate, for example, can be achieved through a multi-step process starting from 2-aminobiphenyl, which is converted to an intermediate that then reacts with a 1-benzylpiperidine (B1218667) derivative. google.com The synthesis of various piperidine derivatives often starts from commercially available precursors like 1-benzyl-4-piperidone, which can be elaborated through various synthetic steps, including reductive amination, to install the necessary functional groups before forming the final carbamate. dtic.milacs.org
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgtcichemicals.com A key feature of this reaction is the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com While hydrolysis of this isocyanate leads to an amine and carbon dioxide, it can be trapped by an alcohol to form a stable carbamate ester. wikipedia.orgtcichemicals.com This makes the Hofmann rearrangement a valuable tool for synthesizing carbamates.
The reaction is typically initiated by treating a primary amide with bromine and a strong base, like sodium hydroxide (B78521), to form a bromoamide intermediate in situ. wikipedia.org Subsequent deprotonation and rearrangement lead to the isocyanate. wikipedia.org When the reaction is performed in an alcoholic solvent, such as methanol (B129727) or benzyl alcohol, the alcohol acts as a nucleophile, trapping the isocyanate to produce the corresponding methyl or benzyl carbamate. tcichemicals.comresearchgate.net
Modern modifications of this protocol aim for milder conditions and higher yields. An efficient, one-pot procedure utilizes N-bromoacetamide (NBA) in the presence of lithium methoxide (B1231860) or lithium hydroxide to convert aromatic and aliphatic amides into their corresponding methyl and benzyl carbamates in high yields. organic-chemistry.orgorganic-chemistry.org This method is often superior to using N-bromosuccinimide (NBS), as it can reduce side reactions like aromatic ring bromination. organic-chemistry.org Furthermore, electrochemical versions of the Hofmann rearrangement have been developed, which avoid the use of toxic halogen reagents altogether by using sodium bromide (NaBr) as a mediator. rsc.org
Table 2: Conditions for Hofmann Rearrangement to Carbamates
| Amide Type | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| Aromatic/Aliphatic | NBS, NaOMe | Methanol | Methyl Carbamate | researchgate.net |
| Aromatic/Aliphatic | N-Bromoacetamide, LiOMe | Methanol | Methyl Carbamate | organic-chemistry.orgorganic-chemistry.org |
| Aromatic/Aliphatic | N-Bromoacetamide, LiOH | Benzyl Alcohol | Benzyl Carbamate | organic-chemistry.org |
| Various Amides | e⁻, NaBr | Methanol | Methyl Carbamate | rsc.org |
N-alkylation provides a direct route to introduce substituents onto the nitrogen atom of a carbamate. For benzyloxycarbamates, this derivatization is readily achieved under basic conditions. nih.govacs.org The general procedure involves the deprotonation of the N-H bond of the carbamate using a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like DMF, followed by the addition of an alkylating agent (e.g., an alkyl halide like methyl iodide). nih.govacs.org This method allows for the synthesis of a variety of N-alkyl-N-benzyloxycarbamates in good to excellent yields. nih.govacs.org For di-alkylation, a dihaloalkane can be used with a base like potassium carbonate in refluxing acetonitrile. acs.org
In addition to classical Sₙ2-type alkylations, modern catalytic methods are expanding the scope of N-alkylation. The direct coupling of benzyl alcohols with amines or amides can be achieved via a "borrowing hydrogen" methodology, often using heterogeneous nickel catalysts. nih.govresearchgate.net While this is more commonly applied to amines, related transformations for amides are known. researchgate.net More recently, photoredox catalysis has been applied to the N-alkylation of carbamates. caltech.edunih.gov For instance, a copper-based photoredox catalyst has been designed to facilitate the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature, a transformation that is difficult to achieve with traditional methods. caltech.edunih.gov
Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzyl 1 Methylpiperidin 4 Yl Carbamate
Hydrolytic Stability and Degradation Pathways
The stability of the carbamate (B1207046) linkage in Benzyl (B1604629) (1-methylpiperidin-4-yl)carbamate is highly dependent on the pH of the surrounding medium. The following subsections explore its degradation under acidic, basic, and neutral conditions.
Acid-catalyzed hydrolysis is generally not a predominant degradation pathway for many carbamates. clemson.edu The mechanism involves the protonation of the carbonyl oxygen, which aims to enhance the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by water. However, the central carbon atom in a carbamate is situated between two electron-withdrawing atoms (an oxygen and a nitrogen), which diminishes the effectiveness of this protonation in making the carbon significantly more susceptible to a nucleophile. clemson.edu
For N-benzyl carbamates, the process is generally slow. The reaction proceeds via a bimolecular mechanism (A-2 type), consistent with studies on structurally related compounds like N-benzylbenzohydroxamic acid. deepdyve.com The proposed mechanism involves two key steps:
A rapid, reversible protonation of the carbonyl oxygen atom of the carbamate.
A slow, rate-determining attack by a water molecule on the protonated carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses to form benzyl alcohol, carbon dioxide, and the protonated 1-methylpiperidin-4-amine.
The rate of this reaction typically increases with acid concentration, but can reach a maximum and then decrease in highly concentrated acids due to the extensive protonation of the substrate and reduced water activity. deepdyve.com
Base-catalyzed hydrolysis is a significantly more important degradation pathway for carbamates. clemson.edu The specific mechanism depends on the substitution pattern of the carbamate nitrogen.
For Benzyl (1-methylpiperidin-4-yl)carbamate, which is an N-substituted carbamate, the hydrolysis under basic conditions is believed to proceed through an Elimination-Conjugate Base (E1cB) mechanism. capes.gov.brresearchgate.net This pathway involves:
Deprotonation: A base removes the proton from the carbamate nitrogen, forming a conjugate base (an N-anion).
Elimination: This is typically the rate-limiting step, where the conjugate base eliminates the benzyloxy group to form a transient isocyanate intermediate (in this case, 1-methyl-4-isocyanatopiperidine) and a benzyl alcoholate anion. capes.gov.brrsc.org
Hydrolysis of Intermediate: The highly reactive isocyanate intermediate is rapidly attacked by water to form an unstable carbamic acid, which then spontaneously decarboxylates to yield the final amine product, 1-methylpiperidin-4-amine, and carbon dioxide. nih.gov
The alternative mechanism, a direct bimolecular acyl substitution (BAC2), is more characteristic of N,N-disubstituted carbamates. In a BAC2 pathway, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral carbonate anion intermediate which then breaks down. researchgate.netnih.gov While the E1cB mechanism is favored for N-monosubstituted carbamates, the exact pathway can be influenced by reaction conditions. The presence of an isocyanate intermediate in carbamate hydrolysis has been supported by trapping experiments and substituent effect studies. capes.gov.brrsc.org
The hydrolysis of carbamates under neutral pH conditions (pH ~7) is also a relevant degradation pathway, particularly in environmental or physiological contexts. clemson.edu However, research into the specific mechanisms of neutral hydrolysis is less extensive compared to acid- and base-catalyzed pathways. clemson.edu
The process is generally much slower than alkaline hydrolysis. clemson.edu It is believed to involve the direct attack of a water molecule acting as a nucleophile on the carbonyl carbon. This reaction does not benefit from the activation provided by protonation (as in acid catalysis) or the formation of a more potent nucleophile like the hydroxide ion (as in base catalysis). Consequently, the reaction rates are comparatively low. For many carbamates, neutral and alkaline hydrolysis are the most common degradation reactions within the pH range typically found in the environment. clemson.edu
The susceptibility of a carbamate bond to hydrolysis is governed by several electronic and steric factors. nih.govnih.gov
Substituent Effects : The electronic nature of the substituents on both the nitrogen and the oxygen atoms of the carbamate group plays a crucial role.
Leaving Group (O-substituent) : The pKa of the alcohol or phenol (B47542) leaving group is a primary determinant of lability. Carbamates derived from phenols (which have a lower pKa) are generally more chemically labile than those derived from alcohols like benzyl alcohol. nih.govacs.org
Nitrogen Substituent : The basicity and steric bulk of the amine component also influence stability. In this compound, the piperidine (B6355638) ring is a secondary amine derivative. The rate of base-catalyzed hydrolysis for carbamates with an alkyl group on the nitrogen is often slower than for those with only a hydrogen atom. clemson.edu
Steric Hindrance : The rate of nucleophilic attack at the carbonyl carbon can be significantly affected by the size of the substituents on the nitrogen and oxygen atoms. Bulky groups can sterically hinder the approach of a nucleophile (like water or a hydroxide ion), thereby slowing down the rate of hydrolysis. nih.gov The 1-methylpiperidine (B42303) group provides more steric bulk than a simple alkyl chain, which can influence the reaction kinetics.
Nucleophilic and Electrophilic Reactivity
The benzyl carbamate moiety, often referred to as a Cbz or Z group, is a widely used protecting group for amines in organic synthesis, which underscores its specific reactivity profile. thieme-connect.commasterorganicchemistry.com
The removal of the benzyl carbamate group is a key reaction, known as deprotection, which involves nucleophilic substitution. This can be achieved under various conditions, highlighting the reactivity of the carbamate linkage.
Hydrogenolysis : The most common method for Cbz deprotection is catalytic hydrogenation. This reaction involves treating the carbamate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). thieme-connect.commasterorganicchemistry.com The reaction proceeds via cleavage of the benzylic carbon-oxygen bond to release toluene (B28343), carbon dioxide, and the free amine (1-methylpiperidin-4-amine). This method is mild and highly effective but is incompatible with other functional groups susceptible to reduction. organic-chemistry.org
Acid-Mediated Deprotection : Strong acids can cleave the Cbz group. This typically involves protonation of the carbamate oxygen, followed by the loss of a benzyl cation, which is subsequently trapped. masterorganicchemistry.com A combination of a hard Lewis acid and a soft nucleophile, such as diethylaluminium chloride and thioanisole, has also been shown to effectively remove N-Cbz groups under milder conditions than traditional strong acids. thieme-connect.com
Nucleophilic Deprotection : Newer protocols utilize strong nucleophiles to effect deprotection under mild, non-hydrogenolytic, and non-acidic conditions. One such method involves treating the carbamate with 2-mercaptoethanol (B42355) and a base like potassium phosphate (B84403) in a polar aprotic solvent. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for complex molecules with sensitive functional groups that would not tolerate hydrogenation or strong acids. organic-chemistry.org The proposed mechanism involves an SN2 attack by the thiolate on the benzylic carbon.
The following table summarizes common deprotection methods for benzyl carbamates.
| Method | Reagents and Conditions | Mechanism | Advantages | Limitations | Citation(s) |
| Hydrogenolysis | H₂, Pd/C, in a solvent like Methanol (B129727) or Ethyl Acetate | Reductive cleavage of the C-O benzyl bond | Mild, high yield, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds) | thieme-connect.com, masterorganicchemistry.com, organic-chemistry.org |
| Lewis Acid/Nucleophile | Et₂AlCl, Thioanisole, in CH₂Cl₂ | Lewis acid activation followed by nucleophilic cleavage | Milder than strong protic acids | Can affect other acid-sensitive protecting groups | thieme-connect.com |
| Strong Nucleophile | 2-Mercaptoethanol, K₃PO₄, in DMAc at 75 °C | SN2 attack by the thiolate on the benzylic carbon | Tolerates sensitive functional groups, avoids metals | Requires heating, use of odorous thiol | organic-chemistry.org, organic-chemistry.org |
| Basic Hydrolysis | Strong base (e.g., KOH) in alcohol/water, often with heating | E1cB or BAC2 hydrolysis of the carbamate ester | Simple reagents | Harsh conditions can cleave other ester or amide bonds | thieme-connect.com |
Nucleophilic Substitution Reactions and Carbamate Deprotection
Cyclization and Rearrangement Pathways
The carbamate and piperidine moieties can participate in or influence intramolecular reactions, leading to more complex molecular architectures.
Intramolecular cyclization is a powerful strategy for synthesizing cyclic and polycyclic structures. Substrates containing a piperidine carbamate can be designed to undergo such reactions. For example, basic carbamates of phenols have been shown to act as "cyclization-activated prodrugs". nih.gov In these systems, a nucleophilic group elsewhere in the molecule attacks a position on the carbamate or an appended chain, triggering an intramolecular cyclization that results in the elimination and release of a parent molecule. nih.gov A detailed study of an N-methyl-N-[2-(methylamino)ethyl]carbamate demonstrated that it cleanly released the parent phenol at pH 7.4 via a predictable intramolecular cyclization-elimination reaction. nih.gov This principle could be applied to derivatives of this compound to create systems that undergo controlled cyclization.
Furthermore, intramolecular cyclizations are a cornerstone of piperidine synthesis itself, often proceeding through the formation of a C-N or C-C bond within a single molecule. mdpi.com The presence of the carbamate can influence the stereochemical and regiochemical outcome of these cyclizations.
The carbamate group is known to participate in molecular rearrangements. A notable example is the 1,2-carbamoyl rearrangement. In studies of chiral alkenyl oxazolidine (B1195125) carbamates, deprotonation with a strong base induced a 1,2-rearrangement where the carbamoyl (B1232498) group migrates from the oxygen to an adjacent carbon atom. nih.gov This process furnished α-hydroxy amides with high diastereoselectivity. nih.gov This type of migration highlights the dynamic nature of the carbamate functionality under basic conditions and its potential to facilitate complex skeletal reorganizations. While this specific rearrangement was studied on alkenyl carbamates, it illustrates the potential for the carbamate group in this compound to participate in migration processes if a suitable trigger and molecular framework are present.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-mercaptoethanol |
| Aluminum chloride |
| Ammonium (B1175870) formate |
| Benzyl alcohol |
| Δ¹-piperideine |
| N-acylpyridinium salts |
| N-methyl-N-[2-(methylamino)ethyl]carbamate |
| Palladium on charcoal (Pd/C) |
| Potassium phosphate |
| Toluene |
Reactivity in CO2-Rich Environments
Carbamic Acid Formation and its Impact on Amine Reactivity
In the presence of CO2, secondary amines, such as the piperidine moiety in this compound, can react to form a carbamic acid. iaea.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of CO2. The resulting zwitterionic intermediate is then protonated, often by another amine molecule, to form the carbamic acid. rug.nl This process effectively reduces the nucleophilicity of the amine by engaging its lone pair of electrons. researchgate.net
The formation of carbamic acid from a secondary amine and CO2 can be represented by the following general equilibrium:
R2NH + CO2 ⇌ R2NCOOH
The formation of this carbamic acid adduct has a direct impact on the reactivity of the parent amine. With the nitrogen's lone pair involved in the carbamic acid moiety, the amine is less available to participate in other chemical reactions, such as nucleophilic additions or substitutions. researchgate.net The stability of the formed carbamic acid is influenced by factors such as the basicity of the amine and the steric hindrance around the nitrogen atom. utexas.edu For instance, studies on 2-methylpiperidine (B94953) have shown that while the carbamate is considered sterically hindered and potentially unstable in aqueous solutions, it can be synthesized and isolated as a salt from anhydrous liquid amine and CO2. sci-hub.senih.gov
The table below presents thermodynamic data for the formation of carbamates from various amines, illustrating the exothermic nature of this reaction. While specific data for this compound is not available, these values for other amines provide a relevant comparison.
| Amine | Reaction | Enthalpy of Carbamate Formation (kJ/mol) | Reference |
|---|---|---|---|
| Monoethanolamine (MEA) | HCO3- + R'RNH ⇌ R'RNCO2- | -29.7 ± 0.1 | iaea.org |
| Diethanolamine (DEA) | HCO3- + R'RNH ⇌ R'RNCO2- | -23.7 ± 0.9 | iaea.org |
| Ammonia (NH3) | HCO3- + R'RNH ⇌ R'RNCO2- | -27.6 ± 0.9 | iaea.org |
Reversible Carbamate Formation as a Strategy for Amine Reactivity Control
The reversible nature of carbamic acid and carbamate formation provides a strategic avenue for controlling the reactivity of amines. researchgate.net By introducing CO2 into a reaction system, the amine can be temporarily "protected" as a less reactive carbamate. This protection can be reversed by removing the CO2, for example, by heating the system, which shifts the equilibrium back towards the free amine. researchgate.net
This strategy of using CO2 as a "green" protecting group allows for selective chemical transformations. For instance, in a molecule with multiple reactive sites, the more basic and sterically accessible amine can be selectively protected by CO2, allowing reactions to occur at other functional groups. nih.gov The equilibrium of this reversible reaction is dependent on factors such as temperature, pressure, and the concentration of the amine and CO2. researchgate.net
The kinetics of the reaction between CO2 and amines are crucial for understanding the efficiency of this reactivity control. The table below shows the second-order rate constants for the reaction of CO2 with piperazine (B1678402), a cyclic diamine, which serves as a structural analog for the piperidine ring in this compound.
| Temperature (K) | Piperazine Concentration (kmol m−3) | Second-order rate constant (k2) (m3 kmol−1 s−1) | Reference |
|---|---|---|---|
| 293.15 | 0.6 | 59 | rug.nl |
| 293.15 | 1.0 | 59 | rug.nl |
| 298.15 | 0.6 | 71 | rug.nl |
| 298.15 | 1.0 | 69 | rug.nl |
| 303.15 | 1.0 | 87 | rug.nl |
| 313.15 | 1.0 | 95 | rug.nl |
The data indicates that the rate of reaction increases with temperature, which is an important consideration when designing processes that utilize the reversible formation of carbamates for reactivity control. The ability to tune the reactivity of the amine in this compound through the simple addition or removal of CO2 highlights a key aspect of its chemical behavior in CO2-rich environments.
Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl 1 Methylpiperidin 4 Yl Carbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For Benzyl (B1604629) (1-methylpiperidin-4-yl)carbamate, a comprehensive analysis using various NMR techniques is essential for unambiguous structural confirmation.
The ¹H and ¹³C NMR spectra of Benzyl (1-methylpiperidin-4-yl)carbamate provide fundamental information about its molecular framework. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal through-bond connectivity between neighboring nuclei.
¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the benzyl, piperidine (B6355638), and carbamate (B1207046) moieties. The aromatic protons of the benzyl group typically appear in the downfield region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (C₆H₅CH₂ O) show a characteristic singlet around δ 5.1 ppm. The piperidine ring protons present a more complex pattern, with signals for the methine proton at C4, and the axial and equatorial protons at C2, C3, C5, and C6. The N-methyl group protons appear as a singlet further upfield, typically around δ 2.3 ppm. The carbamate N-H proton signal can be observed as a broad singlet, its position being solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each unique carbon atom. organicchemistrydata.org The carbonyl carbon of the carbamate group is typically the most downfield signal, appearing around δ 155 ppm. The aromatic carbons of the benzyl group resonate in the δ 127-136 ppm range. The benzylic carbon (C₆H₅C H₂O) is found around δ 67 ppm. The piperidine ring carbons (C2, C3, C4, C5, C6) and the N-methyl carbon have characteristic shifts in the upfield region of the spectrum. organicchemistrydata.org
Detailed assignments, supported by coupling constant analysis, are crucial for confirming the connectivity. For instance, the vicinal coupling constants between protons on the piperidine ring can help determine their relative stereochemistry (axial vs. equatorial). core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~2.3 (s, 3H) | ~46.5 | N-methyl group |
| Piperidine H2, H6 | ~2.8 (m, 4H) | ~55.2 | Axial and equatorial protons |
| Piperidine H3, H5 | ~1.9 (m, 4H) | ~31.8 | Axial and equatorial protons |
| Piperidine H4 | ~3.6 (m, 1H) | ~50.1 | Methine proton |
| NH | ~5.0 (br s, 1H) | - | Carbamate proton, solvent dependent |
| Benzylic CH₂ | ~5.1 (s, 2H) | ~67.0 | Methylene bridge |
| Aromatic C-H (ortho, meta, para) | ~7.3-7.4 (m, 5H) | ~128.0 - 128.6 | Phenyl ring protons |
| Aromatic C (quaternary) | - | ~136.5 | Ipso-carbon of the phenyl ring |
| C=O (Carbamate) | - | ~155.8 | Carbonyl carbon |
To resolve signal overlap and unambiguously assign the ¹H and ¹³C resonances, two-dimensional (2D) NMR experiments are employed. science.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.comslideshare.net For this compound, a COSY spectrum would show cross-peaks between the piperidine H4 proton and the H3/H5 protons, and subsequently between the H3/H5 and H2/H6 protons, confirming the spin system of the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to their directly attached carbons. youtube.comslideshare.net An HSQC spectrum is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.3 ppm would show a correlation to the carbon signal at ~46.5 ppm, confirming the assignment of the N-methyl group. science.gov
Together, these 2D techniques provide a robust and detailed map of the molecule's covalent framework. researchgate.net
Carbamates are known to exhibit hindered rotation around the C(O)-N bond due to its partial double bond character, a phenomenon arising from the delocalization of the nitrogen lone pair into the carbonyl group. nd.edunih.gov This restricted rotation can lead to the existence of distinct syn and anti rotamers, which may be observable by NMR.
At room temperature, if the rate of rotation is intermediate on the NMR timescale, the signals for atoms near the C-N bond (e.g., piperidine protons) may appear broadened. scielo.org.mx By acquiring NMR spectra at different temperatures (Variable Temperature NMR), this dynamic process can be studied. nd.edu
Low Temperature: At sufficiently low temperatures, the interconversion between rotamers becomes slow, and separate, sharp signals for each conformer may be resolved.
High Temperature: At higher temperatures, the rotation becomes rapid, and the distinct signals coalesce into a single, time-averaged signal. cdnsciencepub.com
Studying this phenomenon provides valuable information about the energy barrier to rotation and the conformational preferences of the carbamate group. nd.edu
While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can provide unique insights into the electronic environment of the oxygen atoms. nih.gov The carbamate functional group in this compound contains two chemically inequivalent oxygen atoms: the carbonyl oxygen (C=O) and the ester oxygen (C-O-CH₂).
These two oxygen nuclei are expected to have significantly different ¹⁷O NMR chemical shifts due to their distinct bonding environments. rsc.orgchemrxiv.org The carbonyl oxygen typically resonates at a much higher frequency (further downfield) compared to the single-bonded ester oxygen. This technique can be particularly useful for differentiating between carbamate species and studying interactions, such as hydrogen bonding, that directly involve the oxygen atoms. cam.ac.uknih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS), typically coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). rsc.orgnih.govnih.gov This allows for the unambiguous determination of the elemental formula.
For this compound (C₁₄H₂₀N₂O₃), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated.
Molecular Formula: C₁₄H₂₀N₂O₃
Calculated Monoisotopic Mass: 264.1474 g/mol
HRMS-ESI [M+H]⁺: Calculated m/z = 265.1547
The fragmentation of the molecular ion provides further structural evidence. miamioh.edu In ESI-MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented. Common fragmentation pathways for this compound would include:
Loss of the benzyl group: Cleavage of the benzylic C-O bond to produce a fragment corresponding to the protonated 1-methylpiperidin-4-amine and a neutral toluene (B28343) molecule, or formation of the stable benzyl cation (m/z 91).
Decarboxylation: Loss of CO₂ from the carbamate moiety.
Piperidine ring fragmentation: Cleavage of the piperidine ring, a common pathway for N-alkyl piperidines. researchgate.net
Table 2: Predicted Major Fragments in the ESI-Mass Spectrum of this compound
| m/z (Predicted) | Possible Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 265.1547 | [C₁₄H₂₁N₂O₃]⁺ | [M+H]⁺ (Protonated Molecular Ion) |
| 157.1335 | [C₇H₁₃N₂O₂]⁺ | Loss of toluene (C₇H₈) |
| 113.1073 | [C₆H₁₃N₂]⁺ | Loss of benzyl alcohol and CO₂ |
| 91.0542 | [C₇H₇]⁺ | Benzyl cation |
| 98.1021 | [C₆H₁₂N]⁺ | Fragment from piperidine ring cleavage |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation (e.g., Neutral Losses, Diagnostic Ions)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation of a parent ion. For this compound, analysis via electrospray ionization (ESI) in positive ion mode would likely result in protonation at the basic tertiary amine of the piperidine ring, yielding a precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 263.2. Collision-induced dissociation (CID) of this precursor ion would initiate fragmentation along several predictable pathways, driven by the lability of the carbamate linkage and the stability of the resulting fragments.
The fragmentation of carbamates is well-documented and often involves characteristic losses. nih.gov A primary fragmentation route for the [M+H]⁺ ion of this compound would be the cleavage of the carbamate bond. This can occur in several ways:
Loss of the Benzyloxycarbonyl Group: Cleavage of the N-C bond of the carbamate can lead to the neutral loss of the benzyloxycarbonyl moiety, resulting in the formation of a protonated 4-amino-1-methylpiperidine (B1301898) fragment ion at m/z 115.1.
Formation of the Tropylium (B1234903) Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.1. This occurs via cleavage of the benzyl-oxygen bond, often accompanied by rearrangement.
Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carbamates, which can lead to the formation of an ion at m/z 219.2. nih.gov
Further fragmentation of the piperidine ring structure is also expected. The fragmentation of piperidine alkaloids often proceeds through ring-opening mechanisms initiated by cleavage alpha to the nitrogen atom. scielo.br This would lead to a series of lower mass ions characteristic of the substituted piperidine core.
Table 1: Predicted Diagnostic Ions in the MS/MS Spectrum of this compound This is an interactive table. Click on the headers to sort.
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 263.2 | [M+H]⁺ | Protonated parent molecule |
| 219.2 | [M+H - CO₂]⁺ | Neutral loss of carbon dioxide from the carbamate |
| 155.1 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol |
| 115.1 | [C₆H₁₅N₂]⁺ | Protonated 4-amino-1-methylpiperidine |
| 91.1 | [C₇H₇]⁺ | Tropylium ion from the benzyl group |
Electron-Impact Promoted Fragmentation Studies
Under electron-impact (EI) ionization, the initial event is the ejection of an electron to form a molecular ion (M⁺•) with m/z 262.2. The fragmentation of this radical cation is typically more extensive and complex than in ESI-MS/MS. The fragmentation pathways are governed by the stability of the resulting radical and cationic species. youtube.com
For this compound, ionization can occur on the piperidine nitrogen, the carbamate nitrogen, or the aromatic ring. The most prominent fragmentation pathways in EI-MS are alpha-cleavage and rearrangements.
Alpha-Cleavage: This is a dominant fragmentation mechanism for amines. libretexts.org Cleavage of the C-C bond adjacent to the piperidine nitrogen would lead to the loss of a methyl radical (•CH₃) to form an ion at m/z 247.2, or cleavage within the ring structure. A significant fragment would arise from cleavage of the bond between the piperidine ring and the carbamate nitrogen, generating a stable 1-methyl-1,2,3,4-tetrahydropyridinium radical cation at m/z 96.1.
Benzyl Group Fragmentation: As in MS/MS, cleavage of the benzylic bond is highly favored, leading to the formation of the benzyl cation (m/z 91), which often appears as the base peak in the spectrum of benzyl-containing compounds. researchgate.net
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound This is an interactive table. Click on the headers to sort.
| m/z (Predicted) | Proposed Fragment Ion/Radical | General Fragmentation Type |
|---|---|---|
| 262.2 | [C₁₅H₂₂N₂O₂]⁺• | Molecular Ion |
| 171.1 | [C₉H₁₁N₂O₂]⁺ | Loss of the piperidine ring |
| 154.1 | [C₈H₁₂N₂O]⁺• | Loss of benzyl radical and CO |
| 108.0 | [C₇H₈O]⁺• | Benzyl alcohol radical cation |
| 91.1 | [C₇H₇]⁺ | Tropylium ion (often base peak) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. mdpi.com The spectra of this compound would exhibit characteristic bands corresponding to its constituent parts: the carbamate linker, the benzyl group, and the substituted piperidine ring.
Carbamate Group: This group has several strong and characteristic vibrations. A sharp N-H stretching band is expected around 3300-3400 cm⁻¹. The C=O (amide I) stretching vibration typically gives rise to a very strong absorption in the IR spectrum between 1680 and 1720 cm⁻¹. nih.gov The C-N stretching and N-H bending (amide II) bands would appear in the 1500-1550 cm⁻¹ region.
Benzyl Group: The aromatic ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands of medium to weak intensity in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the benzene (B151609) ring.
1-Methylpiperidine (B42303) Group: The aliphatic C-H stretching vibrations from the piperidine ring and the N-methyl group will appear just below 3000 cm⁻¹. The CH₂ bending (scissoring) vibrations are expected around 1450 cm⁻¹.
Raman spectroscopy would complement the IR data. Non-polar bonds, such as the C=C bonds of the aromatic ring, typically produce strong Raman signals, whereas the polar C=O bond would be weaker compared to its IR absorption.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| 3300-3400 | N-H stretch | Carbamate | Medium-Strong | Medium |
| 3000-3100 | C-H stretch | Aromatic (Benzyl) | Medium | Strong |
| 2800-3000 | C-H stretch | Aliphatic (Piperidine, Methyl) | Strong | Strong |
| 1680-1720 | C=O stretch (Amide I) | Carbamate | Very Strong | Medium |
| 1580-1610 | C=C stretch | Aromatic (Benzyl) | Medium | Strong |
| 1500-1550 | N-H bend (Amide II) | Carbamate | Strong | Weak |
| 1230-1280 | C-O stretch | Carbamate | Strong | Medium |
| 1180-1220 | C-N stretch | Carbamate/Piperidine | Medium | Medium |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on crystallographic studies of analogous compounds, such as benzyl carbamate itself and other derivatives. nih.govmdpi.com
It is highly probable that the molecule would crystallize in a centrosymmetric space group. The molecular packing would be dominated by intermolecular hydrogen bonding. A strong hydrogen bond is expected to form between the N-H group of the carbamate on one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. scienceopen.com This N-H···O=C interaction typically leads to the formation of infinite chains or dimeric motifs, which are fundamental in organizing the molecules in the crystal lattice.
Table 4: Hypothetical Crystallographic Parameters for this compound This is an interactive table. Click on the headers to sort.
| Parameter | Predicted Value/System | Basis of Prediction |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size |
| Space Group | P2₁/c or Pbca | Common centrosymmetric space groups scienceopen.com |
| Key Intermolecular Interaction | N-H···O Hydrogen Bond | Universal feature in carbamate crystal structures nih.govmdpi.com |
| Piperidine Conformation | Chair | Lowest energy conformation |
Computational and Theoretical Investigations into the Structure and Reactivity of Benzyl 1 Methylpiperidin 4 Yl Carbamate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with high accuracy. For Benzyl (B1604629) (1-methylpiperidin-4-yl)carbamate, DFT studies would provide fundamental insights into its behavior.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. nih.gov A common reaction involving carbamates is their formation, for example, from an amine and a carbon dioxide source, or their subsequent reactions like hydrolysis. researchgate.netnih.gov
Computational studies on carbamate (B1207046) formation often investigate the mechanism, which can proceed through different routes, such as a single-step, third-order reaction or a two-step zwitterion mechanism. acs.orgresearchgate.net For instance, in the reaction of an amine with CO2, DFT can be used to model the approach of the reactants, the formation of a C-N bond, and the subsequent proton transfer, often mediated by a solvent molecule or another base. researchgate.netepa.gov The transition state (TS) is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. DFT calculations can locate this TS and confirm its identity by finding a single imaginary vibrational frequency. youtube.com
In a study on the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate, DFT calculations revealed a multi-step mechanism where the rate-determining step was the formation of a phosphine (B1218219) imide intermediate. mdpi.com Similarly, for the synthesis of Benzyl (1-methylpiperidin-4-yl)carbamate, DFT could be used to model potential synthetic routes, such as the reaction of 1-methylpiperidin-4-amine with benzyl chloroformate, identifying the key intermediates and transition states that govern the reaction's feasibility and rate.
Once the reactants, transition states, and products are located on the potential energy surface, DFT calculations can determine the activation energy (Ea) and key thermodynamic parameters. The activation energy, the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate. nih.gov Lower activation energies correspond to faster reactions.
For example, a computational study on carbamate formation from CO2 and various amines using DFT modeling has been used to analyze reaction pathways in terms of thermodynamics and kinetics. nih.gov In another study, the activation energy for carbodiimide (B86325) formation was calculated to be 52.9 kJ mol⁻¹, which showed excellent agreement with the experimentally determined value of 55.8 ± 2.1 kJ mol⁻¹. mdpi.com For this compound, such calculations could predict its thermal stability and the energy barriers associated with its synthesis or decomposition.
Table 1: Illustrative Calculated Activation and Reaction Energies for Carbamate-Related Reactions
| Reaction | Method/Basis Set | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) | Reference |
|---|---|---|---|---|
| MEA + CO2 → MEA Carbamate | DFT/B3LYP | 11.3 | -15.6 | nih.gov |
| AMP + CO2 → AMP Carbamate | DFT/B3LYP | 12.5 | -10.2 | nih.gov |
| Phenyl Isocyanate → Diphenylcarbodiimide | DFT B3LYP/6-31G(d) | 12.6 (52.9 kJ/mol) | -3.6 (-15.1 kJ/mol) | mdpi.com |
| Ag-Catalyzed Hydroamination (γ-attack) | DFT | 10.8 | Not specified | jst.go.jp |
This table presents data from analogous systems to illustrate typical energy values obtained from DFT calculations. MEA = monoethanolamine; AMP = 2-amino-2-methyl-1-propanol.
DFT is used to analyze the electronic properties of a molecule, which are key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For a molecule like this compound, the HOMO is likely localized on the electron-rich regions, such as the benzyl ring and the nitrogen atoms, while the LUMO may be centered on the carbonyl group of the carbamate.
Charge Distribution: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in a molecule. researchgate.netyoutube.com This charge distribution helps identify nucleophilic (negative charge) and electrophilic (positive charge) sites. nih.govresearchgate.net In this compound, the oxygen atoms of the carbamate group and the nitrogen atom of the piperidine (B6355638) ring are expected to be primary sites for electrophilic attack, carrying a partial negative charge. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net
Table 2: Illustrative FMO Analysis of a Related Benzyl Schiff Base Compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| HOMO-LUMO Energy Gap (ΔE) | 0.08657 |
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
| Electrophilicity Index (ω) | 0.58 |
Data adapted from a DFT study on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate to illustrate typical electronic parameters. nih.gov
DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure.
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, combined with DFT, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. aps.org These predicted spectra for a proposed structure can be compared with experimental spectra to aid in structural elucidation, especially for complex molecules with ambiguous assignments. rsc.org While DFT calculations provide good correlations, scaling factors or transfer learning from experimental data are sometimes applied to improve accuracy. rsc.orgresearchgate.net
IR Spectroscopy: DFT can also simulate infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. chemrxiv.orgkit.edu Each calculated frequency corresponds to a specific normal mode of vibration (e.g., C=O stretch, N-H bend, C-H stretch). Comparing the simulated IR spectrum with the experimental one helps in assigning the absorption bands to specific molecular motions. nih.govrsc.org Due to the harmonic approximation used in most calculations, theoretical frequencies are often systematically higher than experimental ones, and a scaling factor is typically applied to achieve better agreement. scirp.orgresearchgate.net
Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Benzyl Carbamate Functional Groups
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3422-3332 | ~3500 | Stretching of the amine bond |
| C=O Stretch | 1694 | ~1720 | Stretching of the carbonyl bond |
| N-H Bend | 1610 | ~1600 | Bending of the amine group |
| C-O Stretch | 1068 | ~1080 | Stretching of the ester C-O bond |
Experimental data for Benzyl Carbamate. Calculated values are typical for DFT computations and serve as an example.
Quantum Chemical Calculations for Mechanistic Insights
While DFT is a form of quantum chemical calculation, this section can be understood to include other methods, particularly high-level ab initio approaches.
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parameterization. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often more computationally expensive but can provide higher accuracy than DFT for certain systems, especially those with significant electron correlation effects. nih.gov
These methods are particularly valuable for obtaining benchmark energies for reaction mechanisms. For example, ab initio calculations have been crucial in studying the mechanism of carbamate formation from CO2 and alkanolamines. acs.orgresearchgate.netepa.gov These studies have helped to resolve controversies, such as whether the reaction proceeds via a stable zwitterionic intermediate or a single, concerted step. acs.org Research has shown that a single-step, third-order mechanism, where a base (like a water molecule or another amine) assists in proton transfer, is often the most likely pathway, consistent with both ab initio calculations and experimental data. acs.orgresearchgate.netnih.gov Applying these high-level methods to the reactions of this compound would provide a highly accurate description of its reactivity and mechanistic pathways.
Exploration of Potential Energy Surfaces
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, one can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. For this compound, a relaxed PES scan can be particularly insightful for understanding the rotational barriers around key single bonds.
A relaxed PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while allowing all other parts of the molecule to geometrically optimize to their lowest energy state for each incremental change. uni-muenchen.deq-chem.com This technique can elucidate the energy profile associated with conformational changes.
Detailed Research Findings:
Below is a hypothetical data table representing the results of a relaxed PES scan for the rotation around the O-C(benzyl) bond, calculated using a suitable level of theory such as Density Functional Theory (DFT) with a basis set like 6-31G(d).
Table 1: Hypothetical Potential Energy Surface Scan Data for this compound Rotation around the C(aryl)-CH2-O-C(O) dihedral angle.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 3.1 |
| 60 | 1.0 |
| 90 | 0.0 |
| 120 | 1.5 |
| 150 | 3.8 |
| 180 | 4.5 |
This hypothetical data suggests that the lowest energy conformation occurs when the benzyl group is oriented at approximately 90 degrees relative to the carbamate plane, likely due to a balance of steric and electronic effects. The energy barriers between different conformers provide insights into the flexibility of this part of the molecule at room temperature.
Molecular Dynamics Simulations and Conformational Analysis
While PES scans are excellent for exploring one or two degrees of freedom, molecular dynamics (MD) simulations offer a more comprehensive view of a molecule's flexibility by simulating its motion over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the accessible conformations and the transitions between them in a simulated environment, often including a solvent. oup.commdpi.com
For this compound, an MD simulation would provide a detailed picture of the conformational ensemble in solution. This includes the puckering of the piperidine ring, the orientation of the benzyl and methyl groups, and the flexibility of the carbamate linker.
Detailed Research Findings:
A hypothetical MD simulation of this compound in a water box would likely reveal several key conformational features. The piperidine ring is expected to predominantly adopt a chair conformation. Within this chair conformation, the substituents on the ring can exist in either axial or equatorial positions. Quantum-chemical calculations on N-methylpiperidine derivatives have shown that an equatorial methyl group is generally more energetically favorable than an axial one. researchgate.net
The simulation would also sample the rotational space of the benzyl and carbamate groups, consistent with the PES scan but also capturing the influence of solvent interactions. nih.gov Clustering the conformations from the MD trajectory would allow for the identification of the most populated conformational families.
Table 2: Hypothetical Conformational Analysis from a 100 ns Molecular Dynamics Simulation
| Conformer | Piperidine Ring Conformation | N-Methyl Group Orientation | Benzyl Group Orientation | Population (%) |
| 1 | Chair | Equatorial | Gauche | 75 |
| 2 | Chair | Equatorial | Anti | 15 |
| 3 | Chair | Axial | Gauche | 5 |
| 4 | Skew-Boat | Equatorial | Gauche | 3 |
| 5 | Other | - | - | 2 |
This illustrative data indicates that the most stable and prevalent conformation involves the piperidine ring in a chair form with the bulky N-methyl group in the less sterically hindered equatorial position. The benzyl group is shown to have preferred orientations as well, with a "gauche" conformer being the most populated. The small population of the skew-boat conformation highlights the dynamic nature of the ring, even if the chair form is dominant.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity. acs.orgnih.gov These models are typically mathematical equations that relate calculated molecular descriptors to an experimentally determined reactivity parameter. taylorfrancis.com For a class of compounds like carbamates, QSRR can be used to predict reactivity, such as the susceptibility to hydrolysis or reaction with a biological target. mdpi.com
A QSRR study for a series of this compound analogs would involve calculating a wide range of molecular descriptors. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).
Detailed Research Findings:
To build a QSRR model for the reactivity of this compound and its derivatives, one would first need a dataset of compounds with known reactivity data. Then, a variety of molecular descriptors would be calculated for each compound using computational chemistry software. Statistical methods, such as multiple linear regression (MLR), would then be employed to find a correlation between the descriptors and the reactivity. ekb.eg
A hypothetical QSRR model for the rate of a specific reaction might look like the following equation:
log(k) = c₀ + c₁q(C) + c₂E(LUMO) + c₃*V
Where:
log(k) is the logarithm of the reaction rate constant.
q(C) is the partial charge on the carbamate carbonyl carbon.
E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.
V is the molecular volume.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Table 3: Hypothetical Molecular Descriptors for a QSRR Model of this compound Analogs
| Compound | log(k) | q(C) (a.u.) | E(LUMO) (eV) | V (ų) |
| Analog 1 | -2.5 | 0.45 | -0.85 | 290 |
| Analog 2 | -2.1 | 0.48 | -0.95 | 305 |
| Analog 3 | -3.0 | 0.42 | -0.70 | 280 |
| Analog 4 | -1.8 | 0.51 | -1.10 | 315 |
This hypothetical model and data illustrate how structural and electronic properties could be quantitatively linked to reactivity. A positive coefficient for q(C) and a negative coefficient for E(LUMO) would suggest that a more electrophilic carbonyl carbon and a lower energy LUMO lead to a faster reaction rate, which is chemically intuitive for nucleophilic attack at the carbonyl group. Such QSRR models can be powerful tools for predicting the reactivity of new, unsynthesized analogs within the same chemical class. nih.gov
Benzyl 1 Methylpiperidin 4 Yl Carbamate As a Strategic Synthetic Intermediate and Amine Protecting Group
Carbamate (B1207046) as a Versatile Protecting Group in Organic Synthesis
In the landscape of synthetic organic chemistry, the protection of reactive functional groups is a fundamental strategy. Carbamates, a class of organic compounds derived from carbamic acid, are among the most reliable and widely used protecting groups for amines. masterorganicchemistry.comchem-station.comwikipedia.org Their effectiveness stems from their ability to decrease the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. acs.org This deactivation renders the amine inert to a wide array of reaction conditions, which is crucial during the intricate sequences of multi-step syntheses. chem-station.com
The benzyl (B1604629) carbamate, often abbreviated as Cbz or Z, was introduced in the 1930s and has since become a cornerstone in peptide synthesis and the broader field of organic synthesis. masterorganicchemistry.comtotal-synthesis.com Its stability under various conditions, coupled with the predictability of its removal, makes it an invaluable tool for synthetic chemists. numberanalytics.com The introduction of the Cbz group typically involves the reaction of an amine with benzyl chloroformate under mild basic conditions. highfine.com
A key concept in the application of protecting groups is "orthogonality," which refers to the ability to remove one type of protecting group in the presence of others without affecting them. masterorganicchemistry.com This allows for the selective deprotection of specific functional groups at different stages of a synthesis. The benzyl carbamate (Cbz) group is a prime example of an orthogonal protecting group. total-synthesis.com
The Cbz group is notably stable under basic and mildly acidic conditions, which allows it to remain intact while other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, are removed. masterorganicchemistry.compeptide.com This orthogonality is critical in complex syntheses where multiple amine groups need to be differentiated. masterorganicchemistry.com
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This process involves reaction with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This method is exceptionally mild and proceeds at neutral pH, preserving many other sensitive functional groups. masterorganicchemistry.com Alternative deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids, although these conditions are harsher and less selective. total-synthesis.comthieme-connect.com The table below summarizes common deprotection conditions for benzyl carbamates.
Table 1: Selected Deprotection Methods for Benzyl Carbamate (Cbz) Group
| Reagent/Condition | Description | Selectivity Notes |
| H₂, Pd/C | Catalytic Hydrogenolysis: The most common and mildest method. masterorganicchemistry.com | Highly selective. Sensitive to other reducible groups like alkenes, alkynes, and some benzyl ethers. organic-chemistry.org |
| Transfer Hydrogenation | Uses a hydrogen donor (e.g., triethylsilane, ammonium (B1175870) formate) with a catalyst (e.g., Pd/C). organic-chemistry.org | Mild and avoids the need for gaseous hydrogen. organic-chemistry.org |
| HBr in Acetic Acid | Strong acid cleavage. | Harsh conditions that can cleave other acid-sensitive groups like Boc. total-synthesis.com |
| Lewis Acids (e.g., AlCl₃, Et₂AlCl) | Can effect deprotection, sometimes in the presence of a soft nucleophile. thieme-connect.comorganic-chemistry.org | Conditions can be harsh and may affect other acid-labile protecting groups. thieme-connect.com |
| Samarium Diiodide (SmI₂) | A reductive method used for specific substrates. nih.gov | Useful for electron-poor carbamates and offers orthogonality to standard Cbz groups. nih.gov |
The strategic use of benzyl carbamate protecting groups is evident in the synthesis of numerous complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com By protecting an amine, chemists can carry out a variety of transformations on other parts of the molecule, such as oxidations, reductions, or carbon-carbon bond-forming reactions, without the amine interfering.
For instance, in the total synthesis of intricate alkaloids or macrocyclic antibiotics, a piperidine-containing fragment, protected as a benzyl carbamate, can be introduced early in the synthetic sequence. numberanalytics.com The robust nature of the Cbz group ensures it survives numerous reaction steps before its selective removal at a later, strategic point to reveal the amine for a final cyclization or coupling reaction. numberanalytics.com
Role in Amino Acid and Peptide Chemistry (General Cbz Analogues)
The benzyloxycarbonyl (Cbz or Z) group is historically significant in peptide chemistry, where it was one of the first protecting groups used to control the formation of peptide bonds. total-synthesis.comnbinno.com In peptide synthesis, the amino group of one amino acid must be protected to prevent it from reacting with itself when its carboxyl group is activated to form a peptide bond with another amino acid. masterorganicchemistry.com
The Cbz group is ideal for this purpose because it can be introduced easily and is stable to the conditions required for peptide coupling. highfine.com After the peptide bond is formed, the Cbz group can be removed via hydrogenolysis, a process that does not damage the newly formed peptide bond or racemize the chiral centers of the amino acids. peptide.com While modern solid-phase peptide synthesis often favors the Fmoc and Boc protecting groups, Cbz remains crucial in solution-phase synthesis and for protecting the side-chains of certain amino acids like lysine. highfine.compeptide.com
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
Benzyl (1-methylpiperidin-4-yl)carbamate and its analogues serve as valuable precursors for the synthesis of more complex nitrogen-containing heterocyclic systems. researchgate.netasianpubs.org Nitrogen heterocycles are ubiquitous in pharmaceuticals and biologically active compounds, making their synthesis a major focus of medicinal chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Starting from a protected piperidine (B6355638) structure like this compound, the piperidine ring can be a scaffold for further chemical modifications. For example, after deprotection of the carbamate, the revealed secondary amine can be used as a nucleophile in reactions to build fused ring systems or to attach other complex moieties. An efficient synthesis of piperidin-4-yl-carbamate salts has been developed using 1-benzylpiperidin-4-one as a starting material, highlighting the utility of such intermediates. asianpubs.org These carbamate intermediates are key for producing various active pharmaceutical ingredients. researchgate.net
Functional Group Interconversions and Derivatization
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk this compound is a substrate that can undergo various FGIs. The most direct interconversion is the deprotection of the carbamate to yield the corresponding amine, which is a key step in many synthetic routes. fishersci.co.uk
Beyond simple deprotection, the carbamate group itself can be transformed. For instance, under certain conditions, carbamates can be converted into other functional groups like ureas by reacting them with amines, a transformation catalyzed by reagents such as lanthanum triflate. organic-chemistry.org It is also possible to interchange one type of carbamate protecting group for another (e.g., converting a Cbz group to a Boc group) by reacting the protected compound with an appropriate alcohol. researchgate.net These interconversions allow for a dynamic adjustment of the synthetic strategy as a molecule is assembled. Derivatization of the piperidine ring, while the amine is protected, allows for the introduction of new functionalities without side reactions involving the nitrogen atom. fishersci.co.uk
Exploration of Supramolecular Interactions and Advanced Material Applications of Carbamate Derivatives
Carbamates as Low-Molecular-Weight Gelators
Low-molecular-weight gelators (LMWGs) are small molecules, typically with a molecular weight below 2000 Da, that can self-assemble in a solvent to form a three-dimensional network, thereby immobilizing the solvent and creating a gel. Carbamate-containing molecules have proven to be particularly effective LMWGs due to the presence of the carbamate (B1207046) moiety, which is an excellent hydrogen bond donor and acceptor. This facilitates the formation of the extensive and stable non-covalent interactions necessary for gelation.
The gelation ability of carbamate derivatives is influenced by a variety of factors, including the molecular structure of the rest of the molecule. For instance, studies on monosaccharide-derived carbamates have shown that the nature of the alkyl or aryl group attached to the carbamate nitrogen can significantly impact gelation efficiency. In some cases, simple N-alkyl carbamates can be effective gelators for both aqueous and organic solvents. The self-assembly process typically results in the formation of long, entangled fibrillar networks, which create the gel matrix.
Research into carbohydrate-based gelators has demonstrated that the introduction of a carbamate functional group can enhance gelation properties compared to analogous ester derivatives. This is attributed to the additional hydrogen bonding capabilities of the carbamate's N-H group. The versatility of carbamate-based LMWGs is highlighted by their ability to form gels in a wide range of solvents, from water to organic liquids, and even in complex mixtures.
Table 1: Examples of Carbamate-Based Low-Molecular-Weight Gelators and Their Properties
| Carbamate Derivative Type | Solvent(s) Gelled | Key Structural Features | Reference |
| Monosaccharide-derived N-linked carbamates | Water, aqueous solutions, organic solvents | Readily synthesized, form long fibrous assemblies. | |
| 4,6-O-phenylethylidene acetal-protected D-glucosamine carbamates | Various organic solvents, water (hydrogelators) | Efficient gelation at low concentrations (e.g., 0.2 wt%). | |
| N-octadecylcarbamate dodecyl ester | Blends with certain polymers | Morphology controlled by hydrogen bonding with additives. |
Supramolecular Assembly and Hydrogen Bonding Networks
The ability of carbamate derivatives to form well-defined supramolecular assemblies is intrinsically linked to the hydrogen bonding capabilities of the carbamate functional group. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This directional and specific interaction is a primary driving force in the self-assembly of carbamate-containing molecules into tapes, sheets, and other complex architectures.
In addition to self-assembly, the hydrogen bonding characteristics of carbamates can be exploited to control their conformation. Studies have shown that the rotational equilibrium (syn/anti) around the C-N bond of the carbamate can be influenced by the presence of other hydrogen-bonding molecules. This demonstrates the potential for external control over the molecular shape and, consequently, the macroscopic properties of carbamate-based materials.
The supramolecular assembly of carbamates is not limited to single-component systems. They can also co-assemble with other molecules to form co-crystals with tailored properties. The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking, governs the formation and stability of these multicomponent assemblies.
Applications in Carbon Capture Chemistry and Materials Science
The reactivity of amines with carbon dioxide (CO2) to form carbamates is a well-established principle that is being harnessed for carbon capture technologies. This chemistry is central to the use of amine-based solvents for scrubbing CO2 from flue gases. In these systems, CO2 reacts with two equivalents of an amine to form an ammonium (B1175870) carbamate salt.
Formation of Carbamate Anhydrides and Carbamate Chains in CO2 Absorption
In the context of solid sorbents, the interaction of CO2 with amine-functionalized materials can lead to the formation of various species, including carbamic acid and ammonium carbamate. The specific product formed can depend on the nature of the amine, its local environment, and the presence of other molecules like water. For instance, in some amine-functionalized metal-organic frameworks (MOFs), CO2 is primarily captured as carbamic acid under dry conditions, while the presence of water shifts the equilibrium towards the formation of ammonium carbamate.
Recent research has also explored the formation of extended carbamate chains within the pores of certain materials, which can lead to cooperative CO2 absorption and high capture capacities. Understanding the mechanism of CO2 absorption and the nature of the resulting carbamate species is crucial for designing more efficient and regenerable carbon capture materials.
Integration into Metal-Organic Frameworks (MOFs) for Gas Adsorption
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface areas and tunable pore environments make them promising candidates for gas storage and separation. The functionalization of MOFs with amine groups, which can then react with CO2 to form carbamates, is a powerful strategy to enhance their CO2 capture performance.
Amine-functionalized MOFs can exhibit high selectivity for CO2 over other gases due to the specific chemical reaction that forms the carbamate. The strength of the CO2 binding can be tuned by modifying the amine or the framework structure, which is important for optimizing the energy required for regeneration.
Furthermore, carbamates themselves can be used as precursors in the synthesis of MOFs. Metal-carbamato complexes have been investigated as reactive starting materials that can lead to the formation of MOFs under milder conditions than traditional synthetic routes. This approach offers new avenues for the design and synthesis of advanced porous materials for gas adsorption and other applications.
Future Research Directions and Emerging Methodologies in Benzyl 1 Methylpiperidin 4 Yl Carbamate Research
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of carbamates, including Benzyl (B1604629) (1-methylpiperidin-4-yl)carbamate, has often relied on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net The future of its synthesis lies in the development of greener, safer, and more efficient methodologies.
Phosgene-Free Synthesis: A significant research thrust is the complete avoidance of phosgene. Alternative methods, such as those utilizing dimethyl carbonate, which is more environmentally friendly, are being explored. researchgate.net Another promising approach is the direct use of carbon dioxide (CO2) as a C1 source for carbamate (B1207046) formation. acs.orgorganic-chemistry.org Recent studies have demonstrated the feasibility of three-component coupling reactions involving an amine, CO2, and a halide to produce carbamates under mild conditions. organic-chemistry.org
Biocatalysis: The integration of biocatalysis offers a highly selective and sustainable route to carbamate synthesis. Enzymes, such as immobilized lipases, can catalyze the formation of piperidine (B6355638) derivatives in multicomponent reactions with high yields. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the synthesis of piperidines. rsc.org Coupling biocatalytic steps with other chemical transformations, such as the Curtius rearrangement, in a telescoped flow process can lead to the efficient production of carbamate products. nih.govbeilstein-journals.orgnih.gov
Catalytic Hydrogenation: The synthesis of the piperidine core itself is also a target for sustainable innovation. Industrially, piperidine is produced by the hydrogenation of pyridine, often using catalysts like molybdenum disulfide. wikipedia.org Research into more efficient and milder hydrogenation catalysts, such as ruthenium, rhodium, and iridium complexes, is ongoing. nih.gov Metal-free transfer hydrogenation using reagents like borane-ammonia is also a practical and safer alternative to high-pressure hydrogenation. organic-chemistry.org
Flow Chemistry and Process Intensification: Continuous flow synthesis is emerging as a powerful tool for the production of carbamates and piperidines. acs.orgnih.govbeilstein-journals.orgnih.govgoogle.com This technology offers enhanced safety, better process control, and easier scalability compared to traditional batch processes. nih.govbeilstein-journals.org Flow reactors can be used for various synthetic steps, including Curtius rearrangements and the direct synthesis of carbamates from amines and CO2. acs.orgnih.govbeilstein-journals.org
A comparative table of conventional and emerging synthetic methods is presented below:
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Reagents | Phosgene, isocyanates | CO2, dimethyl carbonate, biocatalysts |
| Catalysts | Stoichiometric reagents | Transition metals (Pd, Ru, Rh), enzymes (lipases) |
| Conditions | Often harsh (high temp/pressure) | Milder conditions, ambient temperature and pressure |
| Safety | Use of highly toxic materials | Reduced hazard profile, safer reagents |
| Sustainability | Generates significant waste | Atom-economical, reduced waste, use of renewable feedstocks |
| Process | Batch processing | Continuous flow chemistry, process intensification |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure, reactivity, and reaction mechanisms of Benzyl (1-methylpiperidin-4-yl)carbamate is crucial for its optimization and application. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Spectroscopic Analysis: While standard techniques like NMR and IR spectroscopy are routinely used, more advanced methods can provide deeper insights. For instance, Raman spectroscopy, particularly with near-infrared lasers (e.g., 1064 nm), can reduce fluorescence in complex samples and provide detailed vibrational information, which is valuable for in-situ reaction monitoring. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of carbamates, often after derivatization to enhance volatility and sensitivity. nih.govresearchgate.nettaylorfrancis.com
Computational Chemistry: Quantum chemical calculations are increasingly used to predict the properties and reactivity of molecules like this compound. wur.nl Methods such as Density Functional Theory (DFT) can be employed to study reaction mechanisms, predict spectroscopic data, and understand the stability of different conformers. For example, computational studies on piperazine (B1678402) derivatives have been used to calculate pKa values and carbamate stability, providing insights into their potential for CO2 capture. wur.nl
Molecular Modeling and Docking: In the context of medicinal chemistry, computational tools are vital for understanding the interaction of this compound and its derivatives with biological targets. nih.govrsc.org Molecular docking simulations can predict the binding mode of a ligand within the active site of a protein, guiding the design of more potent and selective inhibitors. nih.govrsc.org Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein complex, revealing key interactions and conformational changes that are not apparent from static models. nih.govrsc.org
The following table summarizes the application of these advanced techniques:
| Technique | Application in this compound Research |
| Advanced NMR Spectroscopy (e.g., 2D NMR) | Elucidation of complex structures and conformational analysis. |
| Raman Spectroscopy | In-situ reaction monitoring and vibrational analysis. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace analysis, impurity profiling, and metabolite identification. nih.govresearchgate.net |
| Quantum Chemical Calculations (e.g., DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. wur.nl |
| Molecular Docking | Prediction of binding modes to biological targets. nih.govrsc.org |
| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior and stability of ligand-protein complexes. nih.govrsc.org |
Exploration of New Reactivity Modes and Chemical Transformations
The carbamate and piperidine moieties in this compound offer a rich playground for exploring new chemical reactions and transformations. Future research will likely focus on leveraging these reactive sites to generate novel molecular architectures.
Carbamate Group Transformations: The carbamate group is not merely a protecting group; it can be a versatile functional handle. While the N-Cbz group is typically removed by hydrogenolysis, exploring its reactivity towards other reagents could lead to new synthetic pathways. masterorganicchemistry.com For instance, the reaction of N-alkoxycarbonyl groups with nucleophiles can lead to the formation of new C-C or C-heteroatom bonds. nih.gov
Piperidine Ring Functionalization: The piperidine ring can be further functionalized to create a diverse range of derivatives. nih.govmdpi.com This includes C-H activation strategies to introduce new substituents at specific positions on the ring, as well as reactions at the tertiary amine, such as N-oxidation or quaternization, to modulate the compound's properties.
Multicomponent Reactions: Designing new multicomponent reactions (MCRs) that incorporate the this compound scaffold or its precursors is a promising area of research. nih.gov MCRs offer a highly efficient way to build molecular complexity in a single step, and their application in the synthesis of novel piperidine-containing compounds is an active field of investigation.
Click Chemistry: The principles of click chemistry, which involve the use of highly efficient and selective reactions, can be applied to modify the this compound core. nih.gov For example, introducing an azide (B81097) or alkyne handle onto the molecule would allow for its facile conjugation to other molecules of interest, such as fluorescent dyes, polymers, or biomolecules.
Integration of Flow Chemistry and Continuous Processing for Carbamate Synthesis
As mentioned in section 8.1, flow chemistry represents a paradigm shift in chemical synthesis, and its application to carbamate production is a key area for future research. acs.orgnih.govbeilstein-journals.orgnih.gov
Advantages of Flow Chemistry:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. nih.govbeilstein-journals.org
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to improved yields and selectivities. nih.govbeilstein-journals.org
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using a larger reactor, which is more straightforward than in batch processing. nih.govbeilstein-journals.org
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate isolation and purification, saving time and resources. nih.govbeilstein-journals.orgnih.gov
Applications in Carbamate Synthesis:
Curtius Rearrangement: The Curtius rearrangement, a key step in some carbamate syntheses, can be performed safely and efficiently in a flow reactor. nih.govbeilstein-journals.orgnih.gov
CO2 as a Feedstock: Flow systems are well-suited for reactions involving gases, such as the synthesis of carbamates from amines and CO2. acs.org The efficient mixing and high surface-area-to-volume ratio in microreactors can enhance the reaction rate.
Hydrogenation: Continuous-flow hydrogenation of pyridines to piperidines offers a safer and more efficient alternative to batch hydrogenation at high pressure. google.com
The table below highlights the benefits of flow chemistry for carbamate synthesis:
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small reaction volumes nih.govbeilstein-journals.org |
| Process Control | Less precise, potential for hot spots | Precise control over reaction parameters nih.govbeilstein-journals.org |
| Scalability | Challenging, requires process redevelopment | Easier and more linear scalability nih.govbeilstein-journals.org |
| Reaction Time | Often longer | Typically shorter residence times |
| Integration | Difficult to couple multiple steps | Well-suited for telescoped and multistep synthesis nih.govbeilstein-journals.orgnih.gov |
Design of Next-Generation Scaffolds and Chemical Probes Based on the this compound Core
The this compound structure serves as a valuable starting point for the design of new molecular entities with tailored properties. nih.gov Future research will focus on using this core to develop next-generation scaffolds for drug discovery and chemical probes for biological research. nih.gov
Scaffold Diversification: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.com By systematically modifying the substituents on the piperidine ring and the benzyl carbamate moiety, libraries of new compounds can be generated for high-throughput screening against a variety of biological targets. The use of the piperidine-4-carboxamide moiety as a novel scaffold for designing enzyme inhibitors has already shown promise. nih.gov
Chemical Probes: Chemical probes are essential tools for studying biological processes. This compound derivatives can be designed as chemical probes by incorporating reporter groups such as fluorescent tags or biotin. These probes can be used to visualize the localization of their target proteins in cells or to isolate and identify their binding partners.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound derivatives is crucial for optimizing their biological activity. nih.gov This involves synthesizing a series of analogs with well-defined structural modifications and evaluating their effects on a specific biological endpoint. The data from these studies will guide the rational design of more potent and selective compounds.
Q & A
Q. What are the recommended safety precautions when handling Benzyl (1-methylpiperidin-4-yl)carbamate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .
- First Aid Measures:
- Skin Contact: Immediately wash with soap and water for 15 minutes; remove contaminated clothing .
- Eye Exposure: Flush eyes with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Store in a cool, dry, ventilated area away from oxidizers and ignition sources. Keep containers sealed to prevent moisture absorption .
Q. What synthetic routes are available for the preparation of this compound?
Methodological Answer: A common approach involves reductive amination or carbamate coupling:
Reductive Amination (Example):
- React 1-methylpiperidin-4-amine with benzyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen.
- Add triethylamine (Et₃N) as a base to neutralize HCl byproducts .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via ¹H/¹³C NMR (CDCl₃ solvent, δ 1.4–2.8 ppm for piperidine protons) .
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a reverse-phase C18 column (70:30 acetonitrile/water, UV detection at 254 nm) to assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode; expected [M+H]⁺ peak at m/z corresponding to C₁₄H₁₉N₂O₂ (e.g., 263.14) .
- Spectroscopic Confirmation:
- ¹H NMR: Look for benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methyl (δ 2.2 ppm, singlet), and carbamate NH (δ 5.1 ppm, broad) .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for cholinesterase inhibition?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with acetylcholinesterase (AChE) active sites (e.g., Trp86, Glu202 residues). Prioritize derivatives with hydrogen bonding to catalytic triad .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and molecular volume to predict IC₅₀ values .
- Validation: Compare computational predictions with in vitro enzyme inhibition assays (Ellman’s method) to refine models .
Q. What challenges arise in crystallographic characterization of this compound, and how can they be mitigated?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies enhance the inhibitory potency of this compound against AChE?
Methodological Answer:
- Key Modifications:
- Biological Testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
